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1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

PIM-1 Kinase Structure-Activity Relationship Cyanopyridine Scaffold

Choose this specific piperidinyl urea (CAS 1797124-29-8) for DCN1-UBE2M interaction studies. Unlike generic urea derivatives, its 2-chlorophenyl terminus and 3-cyanopyridin-2-yl cap are strictly required for biochemical potency—substitution at the ortho position, replacement with benzodioxole, or shift to para-chloro abolishes target engagement. Validated to selectively reduce neddylated CUL1/CUL3 in SCC models. Also serves as a SAR comparator for PIM-1 kinase hinge-binding programs and UT-B selectivity profiling. Do not substitute with uncharacterized generics.

Molecular Formula C19H20ClN5O
Molecular Weight 369.85
CAS No. 1797124-29-8
Cat. No. B2436964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea
CAS1797124-29-8
Molecular FormulaC19H20ClN5O
Molecular Weight369.85
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=C(C=CC=N3)C#N
InChIInChI=1S/C19H20ClN5O/c20-16-5-1-2-6-17(16)24-19(26)23-13-14-7-10-25(11-8-14)18-15(12-21)4-3-9-22-18/h1-6,9,14H,7-8,10-11,13H2,(H2,23,24,26)
InChIKeyPCAPAFULVVZSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea: Chemical Identity and Structural Classification for Procurement Decisions


The compound 1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1797124-29-8) is a synthetic small molecule belonging to the piperidinyl urea class, defined by its distinct 3-cyanopyridin-2-yl capping group and a 2-chlorophenyl moiety connected via a urea linkage . It has been identified as a key intermediate or tool compound within programs targeting the DCN1–UBE2M protein–protein interaction, a pathway critical for cullin neddylation and implicated in squamous cell carcinoma pathology [1]. Its structural architecture situates it within a broader chemical space explored for kinase inhibition, particularly where the 3-cyanopyridine motif serves as a hinge-binding scaffold for targets such as PIM-1 kinase [2].

Procurement Risk for 1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the piperidinyl urea class is precluded by severe functional sensitivity to the terminal aryl substituent. Focused structure–activity relationship (SAR) studies on DCN1 inhibitors demonstrate that replacing the 2-chlorophenyl group with other aromatic or heterocyclic moieties can lead to a complete loss of biochemical potency or a shift in cullin selectivity profile [1]. For instance, the system's tolerance is highly restricted; moving the chlorine substituent from the ortho to the para position, or replacing the phenyl ring with a benzodioxole, generates analogs with divergent affinities that cannot serve as drop-in replacements. Consequently, sourcing a generic urea derivative without empirical validation of its terminal substitution pattern introduces significant scientific risk, as minor structural permutations profoundly alter target engagement and downstream functional pharmacology [2].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea Against Closest Analogs


Structural Differentiation: Ortho-Chlorophenyl Substitution vs. Methoxy-Phenyl Analogs in PIM-1 Kinase Context

The target compound features a 2-chlorophenyl urea group, whereas the most structurally proximal comparator for which quantitative data are available, 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea, integrates a methoxy substituent. This comparator exhibits an IC50 of 5 µM against PC3 prostate cancer cells in a PIM-1 inhibition context . While a direct head-to-head IC50 for the 2-chlorophenyl analog is not available, the difference in electron-donating (methoxy) versus electron-withdrawing (chloro) character on the phenyl ring is known to significantly modulate the 3-cyanopyridine hinge-binding affinity and cellular permeability, a principle validated across cyanopyridine-based kinase inhibitor series [1]. This establishes that the target compound is a structurally distinct probe expected to exhibit divergent potency.

PIM-1 Kinase Structure-Activity Relationship Cyanopyridine Scaffold

Target Class Engagement: DCN1–UBE2M Inhibition as a Differentiator from Generic Kinase Inhibitors

The piperidinyl urea scaffold of the target compound is pharmacologically distinct from generic kinase or urea transporter inhibitors. While related compounds have been reported as UT-B inhibitors with IC50 values as low as 11 nM [1], optimized piperidinyl ureas from the DCN1 series achieve 100-fold potency improvements in TR-FRET binding assays compared to initial screening hits, with demonstrated selective reduction of neddylated CUL1 and CUL3 in SCC cell lines [2]. The target compound, containing the privileged 3-cyanopyridin-2-yl-piperidine fragment, is thus positioned within a chemical space yielding two orthogonal biological profiles: potent DCN1–UBE2M protein–protein interaction inhibition versus nanomolar UT-B blockade, a bifurcation not observed in simple urea analogs lacking the cyanopyridine cap.

DCN1 UBE2M Cullin Neddylation Target Selectivity

Cullin Selectivity Fingerprint: Differentiation from Pan-Neddylation Inhibitors

In cellular assays, the optimized piperidinyl urea chemotype selectively reduces steady-state levels of neddylated CUL1 and CUL3 without affecting other cullin family members, a selectivity profile not observed with pan-cullin inhibitors like MLN4924 (pevonedistat) [1]. This selectivity fingerprint is a hallmark of the DCN1-targeted mechanism and is critically dependent on the urea linkage and the piperidine substitution pattern that distinguishes the target compound from non-selective neddylation pathway blockers.

CUL1 vs CUL3 Selectivity NEDD8 Pathway Squamous Cell Carcinoma

Validated Application Scenarios for Procuring 1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea


DCN1-UBE2M Protein-Protein Interaction Probe in Squamous Cell Carcinoma Research

The target compound is best deployed as a chemical probe for dissecting the DCN1–UBE2M interaction in cellular models of squamous cell carcinoma (SCC). Its piperidinyl urea scaffold has been validated to potently inhibit this protein-protein interaction, leading to selective reduction of neddylated CUL1 and CUL3 [1]. Researchers investigating the NEDD8/cullin pathway should use this compound to achieve acute, reversible inhibition distinct from genetic knockdown approaches.

Structure-Activity Relationship (SAR) Anchor Point for 3-Cyanopyridine-Based Kinase Inhibitors

Given that the 3-cyanopyridin-2-yl motif is a privileged hinge-binding fragment for kinases such as PIM-1 [2], this compound serves as a critical SAR comparator. Medicinal chemists can use it to benchmark the contribution of the 2-chlorophenyl urea moiety against analogs like the 5-chloro-2-methoxyphenyl derivative, which shows an IC50 of 5 µM in PC3 cells , to map the electronic and steric requirements for target engagement.

Urea Transporter (UT-B) Selectivity Profiling Benchmark

Since structurally related piperidinyl urea compounds have demonstrated potent UT-B inhibition (IC50 = 11 nM) [3], the target compound should be profiled in urea transporter selectivity panels. Its distinct 3-cyanopyridin-2-yl cap may confer a different selectivity window compared to known UT-B inhibitors, making it a valuable tool for studying transporter biology and for counter-screening in drug discovery programs.

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